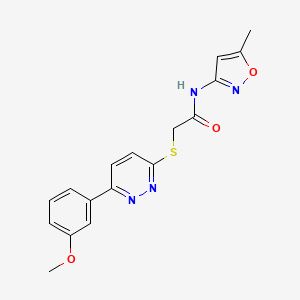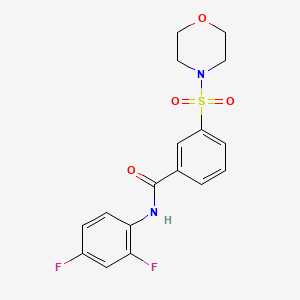
N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide, also known as Difopein, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of platelet-derived growth factor (PDGF) and has shown promising results in preclinical studies for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Antifungal Applications
Research has revealed that derivatives similar to N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide, specifically N-Benzoyl-N'-dialkylthiourea derivatives and their cobalt(III) complexes, have been synthesized and characterized, showing promising antifungal activity against major pathogens responsible for significant plant diseases such as Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb. This underscores the potential utility of these compounds in agricultural and plant pathology research to develop novel antifungal agents (Zhou Weiqun, Yang Wen, X. Liqun, & Cheng Xianchen, 2005).
Antipathogenic Properties
A number of acylthioureas, related in structure to this compound, have been synthesized and shown to exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities. These findings are critical for the development of new antimicrobial agents with potential applications in treating bacterial infections that are resistant to traditional antibiotics due to their biofilm formation (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Synthesis and Characterization for Material Science
In the realm of material science, compounds with structural similarities to this compound have been synthesized and characterized, providing insights into their potential applications in developing new materials. For instance, soluble polyimides synthesized from diamines and aromatic tetracarboxylic dianhydrides, similar in synthetic approach to the mentioned compound, have shown solubility in various organic solvents and exhibit high thermal stability, making them candidates for advanced materials in electronics and aerospace industries (Y. Imai, N. Maldar, & M. Kakimoto, 1984).
Enhancing Synthetic Methodologies
Research on the synthesis of biodegradable polyesteramides with pendant functional groups, employing derivatives of morpholine-2,5-dione, demonstrates the versatility of morpholine derivatives in enhancing synthetic methodologies for producing polymers with specific functionalities. These developments are crucial for the pharmaceutical and biomedical sectors, especially in the synthesis of targeted drug delivery systems and biocompatible materials (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c18-13-4-5-16(15(19)11-13)20-17(22)12-2-1-3-14(10-12)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPRPAJUKUOEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

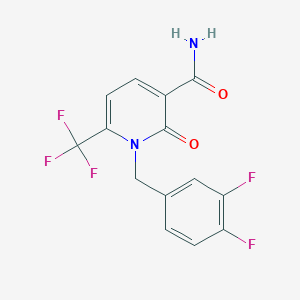
![1-Phenyl-2-azaspiro[3.5]nonane](/img/structure/B2998233.png)
![7-(4-chlorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998234.png)
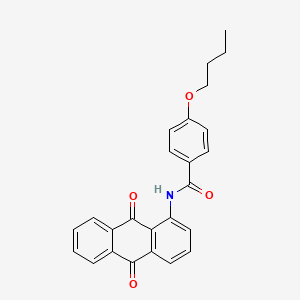
![Methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2998237.png)
![Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2998239.png)
![3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2998240.png)
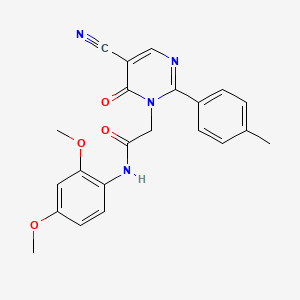
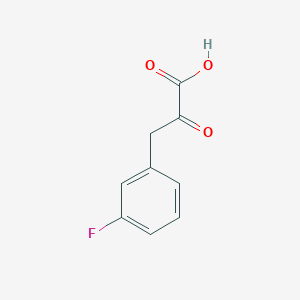
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2998244.png)

![[3-(3-Methylphenyl)phenyl]methanamine](/img/structure/B2998246.png)

